N-[1-(2,4-difluorophenyl)cyclobutyl]-3-(furan-3-yl)propanamide
Description
N-[1-(2,4-difluorophenyl)cyclobutyl]-3-(furan-3-yl)propanamide is an organic compound characterized by the presence of a cyclobutyl ring substituted with a 2,4-difluorophenyl group and a furan ring attached to a propanamide moiety
Properties
IUPAC Name |
N-[1-(2,4-difluorophenyl)cyclobutyl]-3-(furan-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO2/c18-13-3-4-14(15(19)10-13)17(7-1-8-17)20-16(21)5-2-12-6-9-22-11-12/h3-4,6,9-11H,1-2,5,7-8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNFZFAWGJGPNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=C(C=C(C=C2)F)F)NC(=O)CCC3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-difluorophenyl)cyclobutyl]-3-(furan-3-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the cyclobutyl ring: This can be achieved through a involving a suitable diene and dienophile.
Introduction of the 2,4-difluorophenyl group: This step often involves a reaction between a boronic acid derivative of the 2,4-difluorophenyl group and a halogenated cyclobutyl intermediate.
Attachment of the furan ring: This can be accomplished through a or a similar palladium-catalyzed cross-coupling reaction.
Formation of the propanamide moiety: This final step involves the reaction of the intermediate with a suitable amine and an acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,4-difluorophenyl)cyclobutyl]-3-(furan-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[1-(2,4-difluorophenyl)cyclobutyl]-3-(furan-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(2,4-difluorophenyl)cyclobutyl]-3-(furan-3-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2,4-difluorophenyl)cyclobutyl]-3-(furan-2-yl)propanamide
- N-[1-(2,4-difluorophenyl)cyclobutyl]-3-(thiophen-3-yl)propanamide
- N-[1-(2,4-difluorophenyl)cyclobutyl]-3-(pyridin-3-yl)propanamide
Uniqueness
N-[1-(2,4-difluorophenyl)cyclobutyl]-3-(furan-3-yl)propanamide is unique due to the specific combination of the cyclobutyl ring, the 2,4-difluorophenyl group, and the furan-3-yl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
